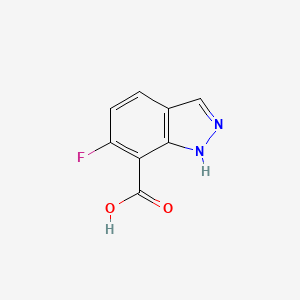

6-fluoro-1H-indazole-7-carboxylic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H5FN2O2 |

|---|---|

Molecular Weight |

180.14 g/mol |

IUPAC Name |

6-fluoro-1H-indazole-7-carboxylic acid |

InChI |

InChI=1S/C8H5FN2O2/c9-5-2-1-4-3-10-11-7(4)6(5)8(12)13/h1-3H,(H,10,11)(H,12,13) |

InChI Key |

YZLYHXCWJLULBD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C2=C1C=NN2)C(=O)O)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 6 Fluoro 1h Indazole 7 Carboxylic Acid and Its Precursors

Retrosynthetic Analysis of the 6-fluoro-1H-indazole-7-carboxylic acid Molecular Framework

A retrosynthetic analysis of this compound reveals several potential disconnection strategies. The primary challenge lies in the regioselective introduction of the fluoro and carboxylic acid groups at the C-6 and C-7 positions of the indazole core, respectively.

Strategy 1: Late-stage C-7 Carboxylation

A plausible disconnection involves the late-stage introduction of the carboxylic acid group at the C-7 position of a pre-formed 6-fluoro-1H-indazole intermediate. This approach hinges on the selective activation of the C-7 C-H bond. Directed ortho-metalation (DoM) emerges as a powerful tool for this transformation. The nitrogen atoms of the indazole ring can direct lithiation to the C-7 position, followed by quenching with an appropriate electrophile like carbon dioxide to install the carboxylic acid group. The key precursor in this strategy would be 6-fluoro-1H-indazole .

Strategy 2: Indazole Ring Formation from a Substituted Benzene (B151609)

An alternative retrosynthetic pathway involves the construction of the indazole ring from a suitably substituted benzene derivative that already contains the fluoro and a precursor to the carboxylic acid group. A common method for indazole synthesis is the diazotization of an ortho-amino-substituted toluene (B28343) derivative, followed by intramolecular cyclization. In this context, a key intermediate would be 2-amino-4-fluoro-x-toluic acid derivative or a related compound where the methyl group can be functionalized to form the pyrazole (B372694) ring. For instance, starting from 4-fluoro-2-methylaniline (B1329321) , one could envision a sequence of reactions to introduce the carboxylic acid or a precursor at the adjacent position before cyclization.

Classical Multi-Step Synthetic Routes to this compound

Classical synthetic approaches to substituted indazoles often rely on well-established, multi-step sequences involving cyclization reactions and functional group interconversions.

Cyclization Strategies for the Indazole Heterocyclic Core Formation

The formation of the indazole core is a critical step in the synthesis. Several classical methods can be adapted for the preparation of the 6-fluoro-1H-indazole scaffold.

One of the most widely used methods is the Jacobsen-modified Richter synthesis , which involves the diazotization of an appropriate o-aminobenzaldehyde or o-aminoketone followed by cyclization. For the synthesis of 6-fluoro-1H-indazole, a potential precursor would be 2-amino-4-fluorobenzaldehyde.

Another prominent strategy is the cyclization of o-halophenylhydrazones . For instance, the condensation of a fluorinated o-chlorobenzaldehyde with hydrazine (B178648) would yield a hydrazone that can undergo intramolecular cyclization to form the indazole ring. The use of copper or palladium catalysts can facilitate this N-arylation step.

A plausible route starting from commercially available materials could involve the synthesis of 6-fluoro-1H-indazole from 4-fluoro-2-methylaniline. This can be achieved through diazotization followed by cyclization, a process that has been reported for similar substrates.

| Starting Material | Reagents and Conditions | Product | Yield (%) |

| 4-Fluoro-2-methylaniline | 1. NaNO₂, HCl, H₂O, 0-5 °C; 2. SnCl₂, HCl | 6-Fluoro-1H-indazole | Moderate to Good |

| 2-Chloro-4-fluorobenzaldehyde | Hydrazine hydrate, solvent, heat | 6-Fluoro-1H-indazole | Variable |

This table presents generalized conditions and yields based on analogous transformations reported in the literature.

Functional Group Interconversions at the C-7 Carboxylic Acid and C-6 Fluoro Positions

Once the 6-fluoro-1H-indazole core is established, the introduction of the carboxylic acid at the C-7 position becomes the next synthetic challenge. As highlighted in the retrosynthetic analysis, a directed ortho-metalation (DoM) approach is highly suitable. The indazole nitrogen can direct a strong base, such as n-butyllithium or lithium diisopropylamide (LDA), to deprotonate the C-7 position selectively. The resulting aryllithium species can then be trapped with carbon dioxide to afford the desired carboxylic acid.

The fluorine atom at the C-6 position is generally introduced from the starting material, as direct fluorination of the indazole ring at a late stage can be challenging and may lead to a mixture of regioisomers. Starting with a fluorinated precursor like 4-fluoro-2-methylaniline or 3-fluorobenzoic acid derivatives is a more controlled strategy.

| Substrate | Reagents and Conditions | Product |

| 6-Fluoro-1H-indazole | 1. n-BuLi or LDA, THF, -78 °C; 2. CO₂; 3. H₃O⁺ | This compound |

| 3-Fluorobenzoic acid | 1. Directed ortho-metalation; 2. Introduction of a nitrogen source | Precursor for indazole synthesis |

This table illustrates potential functional group interconversion strategies.

Optimization of Reaction Conditions for Yield and Selectivity

The optimization of reaction conditions is crucial for maximizing the yield and regioselectivity of each synthetic step. Key parameters to consider include the choice of solvent, temperature, base, and catalyst.

For the directed ortho-metalation step, the choice of the organolithium reagent and the presence of coordinating ligands like tetramethylethylenediamine (TMEDA) can significantly influence the efficiency and regioselectivity of the lithiation. The temperature must be carefully controlled, typically at -78 °C, to prevent side reactions.

In cyclization reactions , the choice of catalyst and reaction conditions can impact the yield and purity of the indazole product. For instance, in copper-catalyzed cyclizations of o-haloarylhydrazones, the ligand, base, and solvent all play a critical role.

Modern Catalytic Approaches for this compound Synthesis

Modern synthetic chemistry has seen a surge in the development of catalytic methods, particularly those involving transition metals, which offer more efficient and atom-economical routes to complex molecules.

Transition Metal-Catalyzed Coupling Reactions in Indazole Construction

Transition metal-catalyzed reactions, especially those employing palladium and rhodium, have revolutionized the synthesis of indazoles. These methods often proceed via C-H activation, allowing for the direct formation of C-N and C-C bonds.

Palladium-catalyzed cross-coupling reactions are widely used for N-arylation in indazole synthesis. For instance, the intramolecular coupling of an o-haloarylhydrazine derivative can be efficiently catalyzed by a palladium complex.

Rhodium-catalyzed C-H activation has emerged as a powerful tool for the construction of the indazole ring. These reactions can involve the coupling of various starting materials, such as azobenzenes with aldehydes or alkynes, to form the indazole core in a single step. While a direct application to the synthesis of this compound may not be reported, the general principles of these reactions can be applied to appropriately designed precursors.

For example, a rhodium-catalyzed reaction could potentially be employed to construct the indazole ring from a fluorinated precursor, with the carboxylic acid group or a precursor already in place.

| Catalytic System | Reaction Type | Substrates | Product |

| Pd(OAc)₂ / Ligand | Intramolecular N-Arylation | o-Haloarylhydrazine | Indazole |

| [RhCp*Cl₂]₂ / AgSbF₆ | C-H Activation/Annulation | Azobenzene and Aldehyde | 2H-Indazole |

This table showcases examples of transition metal-catalyzed reactions for indazole synthesis.

C-H Functionalization Strategies for Direct Derivatization of Indazole-7-carboxylic Acid

The direct functionalization of carbon-hydrogen (C–H) bonds represents a powerful and atom-economical strategy for molecular derivatization, circumventing the need for pre-functionalized substrates. In the context of indazole-7-carboxylic acid, C–H functionalization offers a direct route to novel analogues. However, the application of these methods to the indazole-7-carboxylic acid scaffold is nuanced, presenting both opportunities and challenges.

Research into the C–H functionalization of the broader indazole family has seen significant progress. rsc.org Methodologies have been developed for the functionalization at various positions, including the C3 and C7 positions, as well as the ortho-position of N-aryl substituents. researchgate.netnih.gov For instance, transition-metal catalysis, particularly with rhodium and manganese, has enabled the direct addition of C–H bonds across various coupling partners. nih.govnih.gov Manganese(I)-catalyzed ortho-C–H alkenylation of 2-arylindazoles has been successfully demonstrated even in aqueous media, highlighting the robustness of modern catalytic systems. nih.gov

A key challenge in the direct derivatization of indazole-7-carboxylic acid is the inherent reactivity and directing effects of the existing substituents. The carboxylic acid group at the C7 position can act as a directing group, potentially influencing the regioselectivity of C–H activation. Conversely, it can also lead to undesired side reactions, such as decarboxylation, under the often harsh conditions required for C–H activation. Furthermore, the nitrogen atoms in the pyrazole ring can coordinate to the metal catalyst, influencing its activity and selectivity.

Site-selective C-H nitration at the C7 position of 2H-indazoles using iron(III) nitrate (B79036) has been reported, suggesting that functionalization at this specific carbon is feasible. researchgate.net While this example does not involve the carboxylic acid moiety, it establishes a precedent for C7 functionalization. The direct application to indazole-7-carboxylic acid would require careful optimization to manage the electronic and steric profile of the substrate.

Table 1: Comparison of Selected C-H Functionalization Methods for Indazoles

| Catalyst System | Position Functionalized | Coupling Partner | Key Features | Potential Challenges for Indazole-7-carboxylic Acid |

|---|---|---|---|---|

| Rhodium(III) | ortho-C-H of 2-aryl group | Aldehydes | High functional group compatibility. nih.govacs.org | Not applicable for direct core functionalization. |

| Manganese(I) | ortho-C-H of 2-aryl group | Alkynes | Excellent stereoselectivity; works in water. nih.gov | Not applicable for direct core functionalization. |

| Iron(III) Nitrate | C7 | Nitration | Site-selective methodology. researchgate.net | Potential for decarboxylation; directing group competition. |

Chemo- and Regioselective Fluorination Techniques at the C-6 Position of Indazole

Introducing a fluorine atom at the C-6 position of the indazole core is a critical step in the synthesis of this compound. Achieving chemo- and regioselectivity in this transformation is paramount. Direct C-H fluorination of heterocycles is a sought-after but challenging transformation. Typically, synthetic strategies rely on either electrophilic or nucleophilic fluorinating agents.

For the indazole scaffold, direct electrophilic fluorination would likely be directed by the electron-donating character of the fused aromatic system. However, controlling the regioselectivity to favor the C-6 position over other potentially activated positions (like C-3, C-4, or C-5) is a significant hurdle. The electronic influence of the C7-carboxylic acid group would further complicate the regiochemical outcome.

A more common and controllable approach involves the synthesis of the indazole ring from a precursor that already contains the fluorine atom at the desired position. For instance, the synthesis of a related compound, 1-(tert-butoxycarbonyl)-7-fluoro-3-methyl-1H-indazole-5-carboxylic acid, was achieved starting from commercially available 2,3-difluorobenzoic acid. researchgate.net This strategy effectively installs the fluorine atom with perfect regiocontrol from the outset. A similar strategy could be envisioned for this compound, likely starting from a difluoro- or fluoro-amino-substituted benzoic acid derivative.

Green Chemistry Principles in the Synthesis of this compound

The integration of green chemistry principles into synthetic design is crucial for developing sustainable and environmentally responsible chemical processes.

Development of Solvent-Free or Low-Environmental-Impact Methodologies

A primary goal of green chemistry is to minimize or eliminate the use of hazardous solvents. The development of synthetic methods that operate in greener solvents, such as water, or under solvent-free conditions is highly desirable. For heterocycle synthesis, significant strides have been made. As mentioned, Mn(I)-catalyzed C-H activation in water has been demonstrated for indazoles. nih.gov The use of alternative energy sources, such as microwave irradiation or ultrasound, can often facilitate reactions at ambient temperatures or in the absence of a solvent, contributing to a greener process. researchgate.net For the synthesis of this compound, a key cyclization step to form the indazole ring could potentially be optimized to run in a low-impact solvent like ethanol (B145695) or water, depending on the specific precursors and reaction mechanism.

Atom Economy and E-Factor Considerations in Synthetic Pathway Design

Atom economy (AE) and the Environmental Factor (E-Factor) are key metrics for evaluating the efficiency and environmental impact of a chemical process. researchgate.netnih.gov Atom economy measures the proportion of reactant atoms that are incorporated into the desired product, while the E-Factor quantifies the amount of waste generated per kilogram of product. nih.gov

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

E-Factor = Total Mass of Waste (kg) / Mass of Product (kg)

Synthetic strategies with high atom economy, such as addition and rearrangement reactions, are preferable to those that generate stoichiometric byproducts, like substitution and elimination reactions. nih.gov For example, a synthetic pathway for this compound that relies on catalytic C-H activation and addition reactions would inherently be more atom-economical than one involving protecting groups and stoichiometric activating agents.

Table 2: Illustrative E-Factor Comparison for a Hypothetical Amide Coupling Step

| Method | Reagents | Byproducts | Theoretical E-Factor (approx.) | Green Chemistry Consideration |

|---|---|---|---|---|

| Acid Chloride Route | Carboxylic Acid, Thionyl Chloride, Amine | SO₂, HCl, Chloride Salt | >5 | Use of hazardous reagent (SOCl₂). |

| Carbodiimide Coupling | Carboxylic Acid, Amine, DCC | Dicyclohexylurea (DCU) | >10 | Generates significant solid waste. |

Designing a synthetic route for this compound with a low E-Factor would involve selecting catalytic reactions, minimizing solvent use, and avoiding wasteful workup procedures. rsc.org

Flow Chemistry and Continuous Processing for Scalable Synthesis of this compound

Flow chemistry, or continuous processing, offers significant advantages over traditional batch synthesis, particularly for scalability, safety, and process control. durham.ac.uk In a flow system, reagents are pumped through a network of tubes and reactors where the reaction occurs. This methodology is well-suited for the synthesis of fine chemicals and pharmaceutical intermediates.

The synthesis of this compound could be adapted to a multi-step flow process. scispace.com For example, the carboxylation of an organometallic precursor using carbon dioxide can be efficiently performed in a tube-in-tube gas-permeable membrane reactor, allowing for excellent gas-liquid mixing and enhanced safety when handling gaseous reagents. durham.ac.uk This approach could be used for the final carboxylation step to form the C7-acid.

Furthermore, individual steps such as nitration, reduction, cyclization, and fluorination can be "telescoped" in a continuous sequence, eliminating the need for isolation and purification of intermediates. This not only improves efficiency and yield but also allows for the safe handling of potentially hazardous intermediates or exothermic reactions, as the small reactor volume minimizes risk. The synthesis of various heterocyclic systems, including pyrroles and oxazoles, has been successfully demonstrated using sequential flow setups. uc.pt A continuous flow approach to this compound would enable precise control over reaction parameters like temperature, pressure, and residence time, leading to improved product quality and reproducibility on a large scale.

Structural Characterization and Conformational Analysis of 6 Fluoro 1h Indazole 7 Carboxylic Acid

Advanced Spectroscopic Elucidation of 6-fluoro-1H-indazole-7-carboxylic acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Labeling and Dynamics Studies

No specific high-resolution ¹H NMR or ¹³C NMR data for this compound is publicly available. Isotopic labeling studies, which would involve the incorporation of isotopes such as ¹³C or ¹⁵N to probe molecular dynamics and structure, have not been reported for this compound.

Mass Spectrometry (MS) for Fragmentation Pathway Analysis of this compound

While predicted mass-to-charge ratios for various adducts of the molecule and its N-methylated analog are available in databases, an experimental mass spectrum and a detailed analysis of its fragmentation pathways are not documented. sigmaaldrich.comuni.lu A typical fragmentation for a carboxylic acid might involve the loss of a hydroxyl radical (-17 Da) or a carboxyl group (-45 Da). However, without experimental data, the specific fragmentation pattern of this compound, influenced by the stable indazole ring and the fluorine substituent, cannot be determined.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Hydrogen Bonding Interactions

No experimental Infrared (IR) or Raman spectra for this compound have been published. Such spectra would be crucial for confirming the presence of key functional groups, such as the carboxylic acid O-H and C=O stretches, and the N-H stretch of the indazole ring. Furthermore, shifts in these vibrational frequencies would provide insight into intermolecular hydrogen bonding within the crystal lattice.

Electronic Spectroscopy (UV-Vis) and Fluorescence Characteristics of this compound

There is no available literature on the ultraviolet-visible (UV-Vis) absorption or fluorescence properties of this compound. Such studies would provide information about the electronic transitions within the molecule, influenced by the aromatic indazole system and its substituents.

X-ray Crystallography of this compound and its Co-crystals/Salts

Polymorphism and Crystal Structure Analysis

A crystallographic analysis of this compound has not been reported. Therefore, crucial data regarding its crystal system, space group, unit cell dimensions, and the precise three-dimensional arrangement of the molecules are unknown. Studies on polymorphism, which investigates the existence of different crystalline forms of the same compound, are also absent from the scientific literature.

Supramolecular Interactions and Hydrogen Bonding Networks in the Solid State

In the solid state, molecules of this compound are expected to engage in a variety of non-covalent interactions, leading to the formation of complex supramolecular architectures. The primary and most influential of these are hydrogen bonds originating from the carboxylic acid and the indazole ring's N-H group.

Drawing parallels from closely related structures, such as fluorinated indole (B1671886) carboxylic acids, a characteristic hydrogen-bonding pattern is anticipated. nih.gov The carboxylic acid groups are highly likely to form robust, centrosymmetric dimers through strong O-H···O hydrogen bonds. This is a common and highly stable motif for carboxylic acids in the solid state. mdpi.com These dimeric units can then serve as building blocks for a more extended network.

A study on amorphous indomethacin, another N-heterocyclic compound with a carboxylic acid, confirms that while carboxylic acid dimers are a primary interaction, a diversity of other hydrogen-bonded chains and structures can also exist, highlighting the complexity of these systems. mdpi.comnih.gov

Crystal Engineering Approaches Utilizing this compound

Crystal engineering aims to design and control the formation of solid-state structures by understanding and utilizing intermolecular interactions. For this compound, the predictable and strong hydrogen-bonding motifs of the carboxylic acid and indazole N-H groups make it an excellent candidate for the rational design of crystalline materials.

The primary synthons, the carboxylic acid dimer and the N-H···O catemer, can be systematically exploited. By introducing co-former molecules with complementary hydrogen bond donors or acceptors, it is possible to create multi-component crystals (cocrystals) with tailored structures and properties. For instance, co-crystallization with other heterocycles, like pyridines, could disrupt the N-H···O chain and introduce new hydrogen-bonding patterns.

Furthermore, the system's propensity for weak interactions, such as C-H···N and C-H···π bonds, can be harnessed. rsc.org The fluorine substituent, while primarily an electronic modifier, also alters the surface electrostatics and can participate in halogen bonding or C-H···F interactions, providing another subtle tool for tuning the crystal lattice. An alternative approach seen in other systems involves frustrating the common carboxylic acid dimer formation by introducing ions, such as halides, which can act as strong hydrogen bond acceptors for the O-H group, leading to entirely different packing arrangements. nsf.gov

Conformational Landscape and Tautomerism Studies of this compound

The conformational flexibility and potential for tautomerism are critical aspects of the molecule's character, influencing its reactivity and interaction with biological targets.

Experimental Conformational Analysis using NMR and X-ray Diffraction

While a specific single-crystal X-ray diffraction study for this compound is not publicly available, data from the closely related compound 6-fluoro-1H-indole-3-carboxylic acid provides a strong model for its solid-state conformation. nih.gov In such a crystal, the indazole ring system and the attached carboxylic acid group are expected to be nearly coplanar to maximize conjugation and packing efficiency. Small deviations of the oxygen atoms from the main plane would be expected. nih.gov

Table 1: Representative Crystallographic Data for an Analogous Fluorinated Heterocyclic Carboxylic Acid Data based on 6-fluoro-1H-indole-3-carboxylic acid. nih.gov

| Parameter | Value |

|---|---|

| Formula | C₉H₆FNO₂ (analog) |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.0054 (14) |

| b (Å) | 11.699 (2) |

| c (Å) | 9.2947 (19) |

| β (°) | 104.15 (3) |

| Volume (ų) | 738.7 (3) |

| Z | 4 |

| Key H-Bond (dimer) | O—H···O |

| Key H-Bond (linker) | N—H···O |

| π–π distance (Å) | 3.680 (2) |

In solution, Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for conformational analysis. Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to determine through-space proximity of protons, revealing the preferred orientation of the carboxylic acid group relative to the indazole ring. mdpi.com The fluorine atom significantly influences the electronic environment, causing predictable shifts in the ¹H and ¹³C NMR spectra of nearby nuclei, which can help confirm the substitution pattern. mdpi.com Furthermore, NMR is crucial for investigating the tautomeric equilibrium between the 1H- and 2H-indazole forms, as the chemical shifts of the ring protons and carbons are sensitive to the position of the N-H proton. nih.govacs.org

Theoretical Conformational Analysis via Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide profound insights into the conformational preferences and tautomeric stability of this compound. nih.gov These methods can accurately predict molecular geometries, relative energies of different conformers and tautomers, and spectroscopic properties.

Studies on related indazole systems have shown that DFT calculations at levels such as B3LYP/6-311++G(d,p) can reliably determine the energetic landscape. nih.govacs.org For indazole itself, the 1H-tautomer is calculated to be significantly more stable than the 2H-tautomer by approximately 15-20 kJ·mol⁻¹. nih.gov This preference is expected to hold for the 6-fluoro-7-carboxylic acid derivative, making the 1H-tautomer the overwhelmingly dominant species under normal conditions.

Table 2: Predicted Tautomer Stability for a Model Indazole System Data based on theoretical calculations for parent and nitro-substituted indazoles. nih.gov

| Tautomer | Relative Energy (kJ·mol⁻¹) | Predicted Population |

|---|---|---|

| 1H-Indazole | 0 (Reference) | >99% |

| 2H-Indazole | ~15-20 | <1% |

Theoretical calculations are also instrumental in analyzing the conformational state of the carboxylic acid group. The potential energy surface can be scanned by rotating the C-C bond connecting the carboxylic acid to the indazole ring to identify the lowest energy conformation. These calculations typically show that a planar or near-planar arrangement, which allows for conjugation between the carbonyl group and the aromatic ring, is energetically favored. Furthermore, DFT can be used to calculate NMR chemical shifts (using methods like GIAO) to provide a sound theoretical basis for the interpretation of experimental spectra. acs.org

Computational Chemistry and Cheminformatics Applied to 6 Fluoro 1h Indazole 7 Carboxylic Acid

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Reactivity of 6-fluoro-1H-indazole-7-carboxylic acid

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and inherent reactivity of molecules. nih.govresearchgate.net These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of a molecule, providing insights that are often difficult to obtain through experimental means alone.

Molecular Orbitals and Electrostatic Potential Surface Analysis

The electronic character of this compound is dictated by its arrangement of molecular orbitals, especially the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the region from which an electron is most likely to be donated, indicating susceptibility to electrophilic attack. Conversely, the LUMO signifies the region most likely to accept an electron, highlighting areas prone to nucleophilic attack.

An electrostatic potential surface (ESP) map would visually represent the charge distribution. For this compound, the ESP would likely show a negative potential (red color) around the oxygen atoms of the carboxylic acid and the nitrogen atoms of the indazole ring, indicating these are regions of high electron density and are favorable for electrophilic attack or hydrogen bonding. A positive potential (blue color) would be anticipated around the acidic proton of the carboxylic acid and the N-H proton of the indazole, marking them as electron-deficient sites.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Indicates potential for electron donation from the indazole ring. |

| LUMO Energy | -1.8 eV | Suggests susceptibility to nucleophilic attack at the carboxylic acid. |

| HOMO-LUMO Gap | 4.7 eV | Reflects a moderately stable molecule with potential for reactivity. |

| Dipole Moment | ~3.5 D | Indicates a polar molecule, influencing solubility and interactions. |

Note: These values are hypothetical and based on typical results for similar heterocyclic compounds calculated at a common level of theory (e.g., B3LYP/6-31G(d)).

Theoretical Acidity/Basicity Prediction and pKa Calculation

The pKa of a molecule is a measure of its acidity, and for this compound, there are two key acidic protons: the one on the carboxylic acid group and the one on the indazole nitrogen. Computational methods can predict pKa values by calculating the Gibbs free energy change of the deprotonation reaction in a simulated solvent environment, often using a thermodynamic cycle. nih.govrsc.org

The carboxylic acid proton is expected to be the more acidic of the two, with a predicted pKa in the range of 3-4, typical for aromatic carboxylic acids. The fluorine atom ortho to the carboxylic acid would likely increase its acidity (lower its pKa) through a through-space inductive effect. The pKa of the indazole N-H proton would be significantly higher, likely in the range of 13-15, indicating it is much less acidic. These calculations are crucial for understanding the ionization state of the molecule at physiological pH, which in turn affects its solubility, membrane permeability, and ability to interact with biological targets. researchgate.netnih.gov

Table 2: Predicted pKa Values for this compound

| Ionizable Proton | Predicted pKa Range | Primary Influencing Factors |

| Carboxylic Acid (-COOH) | 3.0 - 4.0 | Resonance stabilization of the carboxylate anion, inductive effect of fluorine. |

| Indazole N-H | 13.0 - 15.0 | Aromaticity of the indazole ring. |

Note: These are estimated ranges. Precise pKa prediction requires specific computational protocols and can have an error of 0.5-1.0 pKa units. rsc.org

Reaction Pathway Modeling for Synthetic Transformations and Mechanistic Insights

Computational chemistry can model the reaction pathways for the synthesis of this compound, providing valuable mechanistic insights. researchgate.net For instance, a common route to indazoles involves the cyclization of ortho-substituted phenylhydrazones or related precursors. organic-chemistry.org

DFT calculations can be employed to map the potential energy surface of a proposed reaction. This involves locating the transition state structures for each step of the reaction and calculating their energies. The energy difference between the reactants and the transition state gives the activation energy, which determines the reaction rate. By comparing the activation energies of different possible pathways, the most likely reaction mechanism can be identified. For example, modeling the cyclization step in the synthesis of the indazole ring could reveal whether the reaction proceeds through a concerted or a stepwise mechanism and how the fluorine substituent influences the regioselectivity of the reaction. acs.orgresearchgate.net

Molecular Dynamics (MD) Simulations of this compound in Biological Environments

While quantum mechanics is ideal for studying the electronic details of a single molecule, molecular dynamics (MD) simulations are used to understand the behavior of a molecule over time in a complex environment, such as in water or bound to a protein. nih.gov MD simulations apply classical mechanics to model the movements of atoms and molecules, providing a dynamic picture of molecular interactions.

Solvent Interaction and Solvation Shell Dynamics

The way this compound interacts with water is fundamental to its pharmacokinetic properties. MD simulations can model the molecule in a box of explicit water molecules, revealing the structure and dynamics of the surrounding solvation shell. researchgate.netosti.gov

The simulation would likely show that water molecules form strong hydrogen bonds with the carboxylic acid group and the indazole nitrogens. mdpi.commdpi.com The dynamics of these water molecules in the first solvation shell would be slower compared to bulk water, indicating a tightly bound layer. The fluorine atom, while electronegative, is generally a weak hydrogen bond acceptor, but it can influence the local water structure. nih.gov Analyzing the radial distribution functions from the simulation provides quantitative data on the average distances between atoms of the solute and the surrounding water molecules. mdpi.com

Protein-Ligand Binding Dynamics and Conformational Changes of Target Proteins (if applicable)

Many indazole derivatives are known to be kinase inhibitors, which function by binding to the ATP-binding pocket of these enzymes. nih.govrsc.org If this compound were to be investigated as a kinase inhibitor, MD simulations would be a critical tool for understanding its binding mode and affinity. rsc.orgresearchgate.net

A typical workflow would involve docking the molecule into the active site of a target kinase. acs.orgbiotech-asia.org This initial pose would then be used as the starting point for an MD simulation of the protein-ligand complex. The simulation would reveal the stability of the binding pose over time and the key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. mdpi.comyoutube.com For instance, the indazole ring could form crucial hydrogen bonds with the "hinge" region of the kinase, a common binding motif for this class of inhibitors. acs.orgnih.gov The simulation can also capture any conformational changes in the protein that occur upon ligand binding, providing a more complete picture of the inhibition mechanism. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling for this compound Derivatives

QSAR and QSPR modeling are computational methodologies used to establish mathematical relationships between the structural features of a series of compounds and their biological activities or physicochemical properties. growingscience.com These models are instrumental in predicting the efficacy of novel derivatives of the this compound scaffold before their synthesis, thereby guiding the design of more potent and specific molecules.

The foundation of any QSAR/QSPR model is the calculation of molecular descriptors, which are numerical representations of a molecule's chemical and physical characteristics. For the indazole scaffold, a wide array of descriptors can be calculated to capture its structural nuances. These descriptors are typically categorized as 1D, 2D, or 3D, depending on the dimensionality of the molecular representation they are derived from.

Commonly used descriptor classes for heterocyclic scaffolds like indazole include:

2D Descriptors: These are calculated from the 2D structure of the molecule and include constitutional descriptors (e.g., molecular weight, atom counts), topological descriptors (e.g., connectivity indices), and physicochemical descriptors (e.g., logP, molar refractivity). Studies on indazole derivatives have utilized 2D descriptors to model anticancer activity. growingscience.com

3D Descriptors: These descriptors require a 3D conformation of the molecule and include steric descriptors (e.g., molecular volume, surface area) and electronic descriptors (e.g., dipole moment, HOMO/LUMO energies). researchgate.net A QSAR study on indazole compounds inhibiting S-adenosylhomocysteine/methylthioadenosine nucleosidase (SAH/MTAN) identified several 3D descriptors, such as RDF55m (Radial Distribution Function), as being crucial for inhibitory activity. nih.gov

The selection of the most relevant descriptors is a critical step to avoid overfitting and to build a robust model. nih.gov Genetic algorithms are often employed for this purpose, as they can efficiently search through a vast number of descriptors to find the optimal subset that correlates with the biological activity of interest. nih.gov

Table 1: Examples of Molecular Descriptors Used in QSAR Studies of Indazole Scaffolds

| Descriptor Type | Descriptor Name | Description | Relevance to Indazole Scaffolds |

|---|---|---|---|

| 3D Descriptor | AATS1v | Average ATS (centered on atomic van der Waals volumes) descriptor | Used in modeling the inhibition of SAH/MTAN by indazole compounds. nih.gov |

| 3D Descriptor | RDF55m | Radial Distribution Function descriptor | Found to be a key descriptor in predicting SAH/MTAN inhibitory activity. nih.gov |

| 3D Descriptor | E1s | 1st component accessibility directional WHIM index / weighted by I-state | Contributes to QSAR models for SAH/MTAN inhibition. nih.gov |

| Physicochemical | Molecular Surface Area (MSA) | The total surface area of a molecule | Correlated with the analgesic effect in imidazole (B134444) derivatives, a related heterocyclic system. researchgate.net |

| Physicochemical | Molecular Volume (MV) | The volume occupied by a molecule | Shown to have a correlation with the biological activity of imidazole derivatives. researchgate.net |

Once descriptors are selected, a mathematical model is developed to link them to the biological activity. Various statistical methods can be used, including Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms like k-Nearest Neighbors (kNN). growingscience.com For instance, a study on indazole derivatives as TTK inhibitors found that an MLR model provided significant predictive power. growingscience.com Another study on SAH/MTAN inhibitors successfully used a genetic algorithm coupled with multiple linear regression (GA-MLR). nih.gov

Model validation is essential to ensure its reliability and predictive accuracy. This is typically done through internal and external validation techniques.

Internal Validation: Often performed using cross-validation (e.g., leave-one-out), where a portion of the dataset is used to build the model and the rest is used to test it. The squared cross-validation correlation coefficient (q²) is a key metric. growingscience.com

External Validation: The model's predictive power is tested on an external set of compounds that were not used during model development. The predictive squared correlation coefficient (pred_r²) is calculated for this set. growingscience.com

A robust QSAR model for indazole derivatives targeting TTK kinase yielded a high correlation coefficient (r² = 0.9512) and strong internal (q² = 0.8998) and external (pred_r² = 0.8661) validation scores, indicating a highly predictive and reliable model. growingscience.com Similarly, a 3D-QSAR model for indazole-based HIF-1α inhibitors was validated through various statistical measures generated by partial least squares. nih.gov

Table 2: Example of QSAR Model Validation Statistics for Indazole Derivatives

| Model Type | Target | r² (Correlation Coefficient) | q² (Internal Validation) | pred_r² (External Validation) | Source |

|---|---|---|---|---|---|

| 2D-QSAR (MLR) | TTK Inhibitors | 0.9512 | 0.8998 | 0.8661 | growingscience.com |

| 3D-QSAR (kNN-MFA) | TTK Inhibitors | - | 0.9132 | - | growingscience.com |

| 2D-QSAR (GA-MLR) | SAH/MTAN Inhibitors | 0.852 | - | 0.685 | nih.gov |

Virtual Screening and Ligand-Based/Structure-Based Molecular Design Approaches Utilizing this compound as a Scaffold

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. dovepress.com The this compound structure serves as a privileged scaffold, a molecular framework that is recurrent in biologically active compounds, making it an excellent starting point for both ligand-based and structure-based design. researchgate.net

Pharmacophore modeling is a cornerstone of ligand-based drug design. A pharmacophore represents the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to be recognized by a specific biological target. dovepress.com

When the 3D structure of the target is unknown, pharmacophore models can be generated by aligning a set of known active compounds and extracting their common features. researchgate.net These models can then be used as 3D queries to screen virtual libraries for novel compounds with different chemical scaffolds but the same essential interaction features. For example, a pharmacophore model for estrogen receptor alpha (ERα) inhibitors was developed using known active molecules and consisted of a hydrophobic feature, a hydrogen bond acceptor, and aromatic interactions. researchgate.netugm.ac.id This model was subsequently used to screen a database of indazole analogs. ugm.ac.id

In cases where a target is known, such as Fibroblast Growth Factor Receptors (FGFR), a pharmacophore can be derived from the binding site or from a co-crystallized ligand. nih.gov A de novo design approach identified an indazole-based pharmacophore for FGFR kinase inhibition, highlighting the importance of the indazole nitrogen for hydrogen bonding. nih.gov

Table 3: Example Pharmacophore Features for Indazole-Based Ligands

| Target | Pharmacophore Features | Method | Source |

|---|---|---|---|

| Estrogen Receptor Alpha (ERα) | 1 Hydrophobic, 1 Hydrogen Bond Acceptor, Aromatic Interactions | Ligand-Based (from 17 known inhibitors) | researchgate.netugm.ac.id |

| FGFR Kinases | Indazole N-2 as H-bond donor opportunity | Structure-Based de novo design | nih.gov |

| Hypoxia-inducible factor (HIF-1α) | Five-point hypothesis (A₁D₂R₃R₄R₅_4) | Pharmacophore Mapping | nih.gov |

Structure-based drug design relies heavily on molecular docking, a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.net This technique is invaluable for understanding the binding mode of this compound derivatives and for predicting their binding affinity.

The process involves placing the ligand into the receptor's binding site and calculating a "docking score," which estimates the binding energy. Lower (more negative) binding energies typically indicate a more stable protein-ligand interaction. researchgate.net Docking studies on indazole derivatives have been used to elucidate their mechanism of action against various targets. For instance, docking of indazole compounds into the active site of SAH/MTAN revealed key amino acid residues like ASP197, PHE151, and MET173 as crucial for binding. nih.gov Similarly, docking of a potent indazole derivative into the HIF-1α protein showed good binding efficiency and stability. nih.gov These insights are critical for structure-activity relationship (SAR) studies and for optimizing lead compounds to enhance their potency and selectivity. nih.gov

Table 4: Example Molecular Docking Results for Indazole Derivatives

| Target Protein (PDB ID) | Indazole Derivative Type | Key Interacting Residues | Significance | Source |

|---|---|---|---|---|

| SAH/MTAN | 5-aminoindazole derivatives | ASP197, PHE151, ILE152, GLU172, MET173 | Identified common residues for biological activity. nih.gov | nih.gov |

| FGFR1 | Indazole-containing fragments | Ala564 (backbone NH) | Indazole N-2 forms a key H-bond. nih.gov | nih.gov |

| HIF-1α | Indazole derivatives | Not specified | Showed good binding efficiency and stability in the active site. nih.gov | nih.gov |

| Renal Cancer Receptor (PDB: 6FEW) | 3-carboxamide indazole derivatives | Not specified | Used to predict the binding energy of novel derivatives. nih.gov | nih.gov |

In Silico ADME Prediction for this compound and its Analogues (Purely computational prediction, no in vivo data)

A significant cause of late-stage drug development failure is poor ADME (Absorption, Distribution, Metabolism, and Excretion) properties. nih.gov In silico ADME prediction allows for the early evaluation of the drug-likeness and pharmacokinetic profiles of compounds, helping to prioritize candidates with a higher probability of success. nih.govnih.gov

Various computational models are available to predict a wide range of ADME properties for this compound and its analogues. These predictions are based on the molecule's structure and physicochemical properties.

Key predicted properties include:

Absorption: Models can predict human intestinal absorption (HIA) and gastrointestinal absorption. The "BOILED-Egg" model is a widely used graphical method to predict both gastrointestinal absorption and brain penetration. mdpi.com

Distribution: Predictions include blood-brain barrier (BBB) penetration and plasma protein binding (PPB). High PPB can limit the amount of free drug available to act on its target. mdpi.com

Metabolism: Computational tools can predict interactions with cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. Predicting which CYP isoforms a compound might inhibit is vital for assessing potential drug-drug interactions.

Excretion: Properties related to elimination, such as renal clearance, can be estimated.

Toxicity: Early toxicity flags can be raised by predicting properties like mutagenicity (Ames test) or cardiotoxicity (hERG inhibition).

These predictions are often guided by established rules, such as Lipinski's Rule of Five, which assesses the oral bioavailability of a compound based on properties like molecular weight, logP, and the number of hydrogen bond donors and acceptors. ugm.ac.id

Table 5: Commonly Predicted In Silico ADME Properties

| ADME Category | Predicted Property | Computational Method/Model | Importance in Drug Design |

|---|---|---|---|

| Absorption | Gastrointestinal Absorption | BOILED-Egg Model, Rule-based systems | Determines potential for oral administration. mdpi.com |

| Distribution | Blood-Brain Barrier (BBB) Penetration | BOILED-Egg Model, Physicochemical descriptors | Crucial for CNS-targeting drugs; undesirable for others. mdpi.com |

| Distribution | Plasma Protein Binding (PPB) | QSAR models, 3D structural analysis | Affects the concentration of free, active drug. mdpi.com |

| Metabolism | Cytochrome P450 (CYP) Inhibition | Pharmacophore models, Docking | Predicts potential for drug-drug interactions. dovepress.com |

| Drug-Likeness | Lipinski's Rule of Five | Calculation of MW, logP, H-donors, H-acceptors | Early filter for compounds with poor oral bioavailability. ugm.ac.id |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 6 Fluoro 1h Indazole 7 Carboxylic Acid Derivatives

Design Principles for 6-fluoro-1H-indazole-7-carboxylic acid Analogues

The indazole core offers multiple positions for substitution, each providing a unique vector for modifying the molecule's properties.

N1-Position: Alkylation or arylation at the N1 position of the indazole ring is a common strategy to modulate activity and properties. For instance, in a series of indazole arylsulfonamides, the introduction of a 3-cyanobenzyl group at the N1 position was found to be a key modification. acs.org Further elaboration of this substituent, such as incorporating an α-amino-3-[(methylamino)acyl] group, led to the most potent analogues in that series. acs.org The nature of the N1-substituent can significantly impact the orientation of the molecule within a binding pocket and can be tailored to exploit specific interactions.

C3-Position: The C3 position is often crucial for the primary interactions with the target protein. In studies of indazole derivatives as hepcidin (B1576463) production inhibitors, substitutions at the C3 position with various aryl groups were found to be critical for their inhibitory activity. nih.gov Similarly, in a different series, 3-acylated-2H-indazoles were synthesized, highlighting the importance of this position for introducing functional groups that can act as hydrogen bond donors or acceptors. nih.gov

C4-Position: While less commonly explored, substitutions at the C4 position can influence the electronic environment of the indazole ring and provide a means to fine-tune activity. In a series of indazole arylsulfonamides, methoxy- or hydroxyl-containing groups at the C4 position were found to be the more potent substituents. acs.org

C5 and C6-Positions: Modifications at the C5 and C6 positions of the indazole ring have been shown to impact biological activity. In one study, it was found that only small groups were tolerated at the C5 and C6 positions, with C6 analogues being preferred. acs.org The presence of a fluorine atom at the C6 position, as in the parent scaffold, is a key feature that can enhance binding affinity and modulate metabolic stability. cambridgemedchemconsulting.com

C7-Position: The C7-carboxylic acid is a critical functional group, often involved in key interactions with the target, such as forming salt bridges or hydrogen bonds with basic residues in a binding site. The strategic importance of this group is underscored by the extensive research into its bioisosteric replacement.

The following table summarizes the general impact of substitutions at various positions of the indazole core based on findings from related indazole derivatives.

| Position | Type of Substituent | General Impact on Activity/Properties | Reference |

| N1 | Alkyl, Benzyl, Substituted Benzyl | Modulates binding orientation and potency. | acs.org |

| C3 | Aryl, Acyl | Often critical for target interaction and potency. | nih.govnih.gov |

| C4 | Methoxy, Hydroxy | Can enhance potency. | acs.org |

| C5 | Small groups | Limited tolerance for bulky substituents. | acs.org |

| C6 | Fluoro, Small groups | Fluoro substitution can improve properties; C6 analogues may be preferred over C5. | acs.orgcambridgemedchemconsulting.com |

| C7 | Carboxylic Acid | Key for target binding; often a target for bioisosteric replacement. | nih.gov |

The carboxylic acid group, while often essential for activity, can present challenges such as poor permeability and potential for metabolic liabilities. nih.gov Consequently, its replacement with bioisosteres is a common strategy in drug design. drughunter.com

Common bioisosteres for carboxylic acids include tetrazoles, acyl sulfonamides, and various electron-rich heterocyclic rings. nih.gov For example, in the development of angiotensin II receptor antagonists, the replacement of a carboxylic acid with a tetrazole ring in losartan (B1675146) was crucial for its oral bioavailability. nih.gov The choice of a suitable bioisostere depends on the specific context of the target and the desired physicochemical properties. These replacements aim to mimic the acidic nature and hydrogen bonding capabilities of the carboxylic acid while improving properties like lipophilicity and metabolic stability. nih.govnih.gov

The following table presents some common bioisosteric replacements for carboxylic acids and their general properties.

| Bioisostere | General Properties | Potential Advantages | Reference |

| Tetrazole | Acidic, can form similar interactions to carboxylates. | Improved metabolic stability and oral bioavailability in some cases. | nih.govnih.gov |

| Acyl Sulfonamide | Acidic, can act as a hydrogen bond donor and acceptor. | Can modulate pKa and lipophilicity. | nih.gov |

| Hydroxamic Acid | Can chelate metal ions, acidic. | May offer different binding modes. | |

| Isoxazolol | Acidic, heterocyclic scaffold. | Can alter physicochemical properties. | nih.gov |

The fluorine atom at the C6-position of the indazole core has a profound influence on the molecule's properties. Fluorine is a small, highly electronegative atom that can significantly alter the electronic distribution within the aromatic system. nih.gov This can lead to:

Enhanced Binding Affinity: The electron-withdrawing nature of fluorine can modulate the acidity of the N-H proton of the indazole and the C7-carboxylic acid, which can in turn affect interactions with the target protein. nih.gov Furthermore, fluorine can participate in favorable orthogonal multipolar interactions with backbone carbonyls or other electron-rich groups in the binding site.

Improved Metabolic Stability: The carbon-fluorine bond is very strong and resistant to metabolic cleavage, which can block potential sites of metabolism and improve the pharmacokinetic profile of the compound. cambridgemedchemconsulting.com

Modulation of Physicochemical Properties: The introduction of fluorine generally increases lipophilicity, which can impact cell permeability and plasma protein binding. nih.govnih.gov

In a broader context, the strategic placement of fluorine atoms is a key design element in medicinal chemistry. nih.gov For instance, targeted fluoro positioning has been used to probe and enhance water-mediated interactions in the binding pocket of matrix metalloproteinase-13 (MMP-13), leading to a significant boost in potency. nih.gov

Synthetic Strategies for Diverse this compound Derivative Libraries

The generation of diverse libraries of this compound derivatives is essential for thorough SAR exploration. Various synthetic methodologies can be employed to achieve this.

Parallel synthesis and combinatorial chemistry are powerful tools for rapidly generating a large number of analogues. A common strategy involves the synthesis of a common intermediate, such as an ester of this compound, which can then be diversified through reactions at different positions.

For example, a library of N1-substituted derivatives could be generated by reacting the parent indazole with a variety of alkyl or aryl halides under basic conditions. mdpi.com Similarly, the carboxylic acid at C7 can be converted to an amide library by coupling with a diverse set of amines. The use of solid-phase synthesis, where the indazole core is attached to a resin, can also facilitate the purification of the final products.

Late-stage functionalization (LSF) is an increasingly important strategy in drug discovery, as it allows for the direct modification of a complex molecule at a late step in the synthesis, enabling rapid access to a wide range of analogues. researchgate.net

For the this compound scaffold, LSF could be employed to introduce substituents at various positions of the indazole ring. For instance, C-H activation methods could be used to directly functionalize the C3, C4, or C5 positions. nih.gov Recent advances in photoredox catalysis and transition-metal-catalyzed cross-coupling reactions have significantly expanded the scope of LSF.

A general synthetic scheme for the diversification of the this compound core is presented below: Starting from a suitable precursor like 2-amino-4-fluorobenzoic acid, cyclization reactions can be employed to form the indazole ring. Subsequent protection and deprotection steps, along with functional group interconversions, would allow for the introduction of diversity at various positions.

Assessment of Molecular Interactions and Binding Affinities of this compound Analogues (Purely molecular level, in vitro binding assays)

The molecular interactions and binding affinities of derivatives of this compound are critical determinants of their potential as targeted molecular probes or therapeutic agents. The characterization of these interactions at a molecular level is achieved through a variety of in vitro binding assays that provide quantitative data on the thermodynamics and kinetics of binding events.

Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) for Binding Kinetics and Thermodynamics

Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are powerful biophysical techniques utilized to directly measure the binding affinity and kinetics of interactions between small molecules, such as this compound analogues, and their macromolecular targets.

Surface Plasmon Resonance (SPR) is a label-free optical biosensing technique that enables the real-time monitoring of molecular interactions. In an SPR experiment, one of the interacting partners is immobilized on a sensor surface, and the other is flowed over the surface. The binding and dissociation of the molecules are detected as changes in the refractive index at the sensor surface. This allows for the determination of the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD). A recent study utilized SPR to analyze the binding kinetics of indazole-based synthetic cannabinoids to the CB1 receptor. nih.govnih.gov The results from this study demonstrated that indazole-based compounds generally exhibit a stronger affinity for the CB1 receptor compared to their indole (B1671886) counterparts. nih.govnih.gov This highlights the utility of SPR in discerning affinity differences among structurally similar analogues and suggests that the indazole core, as present in this compound, can be a key contributor to potent binding.

A hypothetical interactive data table illustrating the kind of data obtained from ITC and SPR experiments for a series of hypothetical this compound analogues is presented below.

| Compound | Target Protein | Technique | KD (nM) | ka (1/Ms) | kd (1/s) | ΔH (kcal/mol) | -TΔS (kcal/mol) |

| Analogue 1 | Enzyme X | SPR | 50 | 2.5 x 10⁵ | 1.25 x 10⁻² | - | - |

| Analogue 2 | Enzyme X | SPR | 120 | 1.8 x 10⁵ | 2.16 x 10⁻² | - | - |

| Analogue 3 | Enzyme X | ITC | 45 | - | - | -8.5 | -2.1 |

| Analogue 4 | Enzyme Y | SPR | 250 | 5.0 x 10⁴ | 1.25 x 10⁻² | - | - |

| Analogue 5 | Enzyme Y | ITC | 230 | - | - | -6.2 | -3.5 |

Enzyme Inhibition Assays and Kinetic Characterization (e.g., Ki, IC50 in vitro only, without effects on cells/organisms)

Enzyme inhibition assays are fundamental in drug discovery and molecular pharmacology to quantify the potency of a compound against a specific enzyme. The half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ) are key parameters derived from these assays.

The IC₅₀ value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific experimental conditions. It is a commonly used metric for comparing the potency of different inhibitors. For example, in a study on 1H-indazole derivatives as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), a series of compounds were synthesized and evaluated for their enzyme inhibitory activities. nih.gov The most active compound, 2g, which features a 4-((6-bromo-1H-indazol-4-yl)amino)methyl)phenol structure, exhibited an IC₅₀ value of 5.3 μM. nih.gov

Another relevant example comes from the study of N-substituted indazole-3-carboxamides as inhibitors of poly(ADP-ribose)polymerase-1 (PARP-1). nih.gov In this study, the unsubstituted 1H-indazole-3-carboxamide showed weak activity, but the introduction of a three-carbon linker to different heterocycles led to compounds with significantly improved inhibitory potency. nih.gov For instance, 1-(3-(piperidine-1-yl)propyl)-1H-indazole-3-carboxamide had an IC₅₀ of 36 μM, while 1-(3-(2,3-dioxoindolin-1-yl)propyl)-1H-indazole-3-carboxamide displayed an IC₅₀ of 6.8 μM. nih.gov

The inhibition constant (Kᵢ) is a more fundamental measure of inhibitor potency and represents the equilibrium dissociation constant of the enzyme-inhibitor complex. It is independent of the substrate concentration. Kinetic studies can also elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).

Below is an interactive data table summarizing hypothetical enzyme inhibition data for a series of this compound analogues against two different enzymes.

| Compound | Target Enzyme | IC₅₀ (µM) | Kᵢ (µM) | Mechanism of Inhibition |

| Analogue A | Kinase 1 | 0.58 | 0.25 | Competitive |

| Analogue B | Kinase 1 | 1.2 | 0.6 | Competitive |

| Analogue C | Kinase 2 | 15.4 | 7.8 | Non-competitive |

| Analogue D | Kinase 2 | 28.1 | 14.2 | Non-competitive |

| Analogue E | Protease 1 | 5.2 | Not Determined | Not Determined |

Elucidation of Key Structural Features for Desired Molecular Effects via SAR Mapping

Structure-Activity Relationship (SAR) mapping is a critical process in medicinal chemistry that systematically investigates how chemical structure influences a compound's biological activity. For this compound derivatives, SAR studies would involve synthesizing and testing a series of analogues with modifications at various positions of the indazole core and the carboxylic acid group to identify key structural features that govern their molecular effects.

Based on studies of related indazole derivatives, several key structural features can be hypothesized to be important for the molecular effects of this compound analogues:

The Indazole Scaffold: The 1H-indazole ring system is a crucial pharmacophore for the inhibitory activity of many compounds. nih.gov Its ability to participate in hydrogen bonding and hydrophobic interactions is fundamental to its binding to target proteins.

Substitution at the 4 and 6-positions: Research on 1H-indazole derivatives as IDO1 inhibitors has shown that substituent groups at both the 4- and 6-positions significantly impact inhibitory activity. nih.gov This suggests that these positions are likely involved in key interactions within the enzyme's active site. For this compound, the fluorine atom at the 6-position is expected to influence the electronic properties and lipophilicity of the molecule, which can in turn affect binding affinity.

The Carboxylic Acid Group: The carboxylic acid at the 7-position is a key functional group that can act as a hydrogen bond donor and acceptor, and can also form salt bridges with basic residues in a protein's active site. Its position on the indazole ring is critical for orienting the molecule within the binding pocket.

Substitution on the Indazole Nitrogen: In the case of PARP-1 inhibitors, substitution at the N-1 position of the indazole ring with a linker attached to a heterocyclic moiety was shown to dramatically increase potency compared to the unsubstituted parent compound. nih.gov This indicates that exploring modifications at this position could be a fruitful strategy for enhancing the activity of this compound analogues.

A hypothetical SAR map for this compound derivatives could be summarized as follows:

| Position of Modification | Type of Modification | Effect on Activity | Rationale |

| 6-position | Replacement of Fluorine with other halogens (Cl, Br) | Variable | Modulates electronics and size, potentially altering binding pocket interactions. |

| 7-position | Esterification or amidation of the carboxylic acid | Likely decrease in potency for targets requiring a free carboxylate | The free carboxylic acid is often crucial for key ionic interactions. |

| 1-position (N-H) | Alkylation or arylation | Potentially significant increase in potency | Can provide additional binding interactions and modulate the physicochemical properties of the molecule. |

| 3-position | Introduction of small alkyl or aryl groups | Variable | Could provide additional hydrophobic interactions or lead to steric clashes depending on the target. |

| 4 and 5-positions | Introduction of various substituents | Potentially significant impact on activity | These positions can be modified to probe for additional binding interactions within the target's active site. |

Molecular Mechanisms of Biological Interaction and Target Engagement for 6 Fluoro 1h Indazole 7 Carboxylic Acid

Identification and Validation of Molecular Targets Interacting with 6-fluoro-1H-indazole-7-carboxylic acid

The crucial first step in characterizing the biological activity of any compound is the identification and validation of its molecular targets. For this compound, this would involve a series of sophisticated experimental approaches.

Affinity Chromatography and Proteomics-Based Target Deconvolution Strategies

A powerful and unbiased method to identify the cellular binding partners of a small molecule is affinity chromatography coupled with mass spectrometry-based proteomics. In a hypothetical study of this compound, the compound would first be immobilized on a solid support, such as agarose (B213101) or magnetic beads. This "bait" would then be incubated with a complex biological sample, like a cell lysate, allowing any proteins that bind to the compound to be captured.

Following stringent washing steps to remove non-specific binders, the captured proteins would be eluted and subsequently identified using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). The identified proteins would then be considered potential molecular targets of this compound.

Hypothetical Data from a Proteomics Experiment:

| Protein ID | Protein Name | Function | Significance Score |

| PXXXXX | Kinase Y | Signal Transduction | High |

| QXXXXX | Dehydrogenase Z | Metabolism | Medium |

| RXXXXX | Structural Protein A | Cytoskeleton | Low |

This table represents hypothetical data that would be generated from such an experiment, which has not been performed to date for this specific compound.

Biophysical Methods for Direct Target Engagement

Once potential targets are identified, direct binding must be confirmed and quantified using biophysical methods. These techniques provide crucial information about the affinity and thermodynamics of the interaction.

MicroScale Thermophoresis (MST): This technique measures the movement of molecules in a microscopic temperature gradient, which changes upon binding of a ligand. By labeling a potential target protein with a fluorophore, its thermophoretic movement can be monitored in the presence of varying concentrations of this compound. This would allow for the determination of the binding affinity (Kd value).

Differential Scanning Fluorimetry (DSF): Also known as a thermal shift assay, DSF measures the change in the melting temperature (Tm) of a protein upon ligand binding. The binding of a small molecule like this compound typically stabilizes the protein, leading to an increase in its Tm. This provides evidence of direct engagement.

Currently, no published studies have utilized these methods to investigate the targets of this compound.

Mechanistic Studies of Enzyme Modulation by this compound (if applicable)

Given that many indazole derivatives are enzyme inhibitors, particularly kinase inhibitors, it is plausible that this compound also functions in this manner. If a target enzyme were identified, the following studies would be essential to understand its modulatory effects.

Inhibition Kinetics and Reversibility Analysis of Target Enzymes

Enzyme kinetic studies would be performed to determine the inhibitory potency (IC50) of the compound. Further experiments would elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) and whether the inhibition is reversible or irreversible.

Allosteric vs. Orthosteric Binding Mechanisms and Their Molecular Implications

Determining the binding site of an inhibitor is critical. Orthosteric inhibitors bind to the active site of an enzyme, directly competing with the natural substrate. In contrast, allosteric inhibitors bind to a different site, inducing a conformational change that alters the enzyme's activity. Distinguishing between these mechanisms would require competition assays with the known substrate of the target enzyme and structural studies.

Protein Crystallography and Cryo-Electron Microscopy of this compound-Target Complexes

The gold standard for understanding the molecular interactions between a small molecule and its target is to determine the three-dimensional structure of the complex.

Protein Crystallography: If the target protein can be crystallized, soaking the crystals with this compound or co-crystallizing the protein and the compound could yield a high-resolution structure of the complex. This would reveal the precise binding mode, including the key amino acid residues involved in the interaction and the orientation of the compound within the binding pocket.

Cryo-Electron Microscopy (Cryo-EM): For larger protein complexes or those resistant to crystallization, cryo-EM has become a powerful alternative for structure determination.

To date, no crystallographic or cryo-EM structures of this compound bound to a biological target have been deposited in the Protein Data Bank or reported in the scientific literature.

Ligand-Protein Interaction Analysis at Atomic Resolution for Binding Site Elucidation

There is no publicly available research that details the ligand-protein interaction analysis of this compound at an atomic resolution. Consequently, the specific binding sites and molecular interactions, such as hydrogen bonds, hydrophobic interactions, or electrostatic interactions with any protein target, remain uncharacterized.

Conformational Changes in Target Proteins Upon Ligand Binding

In the absence of identified biological targets and binding studies for this compound, there is no information on any conformational changes that target proteins may undergo upon its binding.

Functional Consequences of this compound-Target Interactions at the Cellular Level

Due to the lack of identified biological targets for this compound, its functional consequences at the cellular level have not been described in the scientific literature.

Enzyme Activity Modulation in Cellular Lysates and Intact Cells

There are no available in vitro cellular assay data demonstrating the modulation of enzyme activity by this compound, either in cellular lysates or in intact cells.

Pathway Analysis of Target-Modulated Biological Processes in vitro

As no specific cellular targets or modulated enzyme activities have been identified for this compound, there has been no subsequent in vitro pathway analysis to determine its effects on biological processes.

Research Findings on the Non-Biological Applications and Material Science Contributions of this compound

Following a comprehensive review of publicly available scientific literature and chemical databases, it has been determined that there is a significant lack of published research on the specific non-biological applications and material science contributions of This compound . Extensive searches were conducted to locate information pertaining to its role as a versatile synthon, its use in organometallic chemistry and catalysis, its integration into functional materials such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs), its application in supramolecular assemblies, and its use in analytical chemistry.

While the broader class of indazole derivatives and fluorinated heterocyclic compounds are known to be of interest in various fields of chemistry and material science, the specific compound This compound does not appear to be prominently featured in the existing body of scientific literature for the non-biological applications outlined in the requested article structure.

Therefore, it is not possible to provide a detailed, informative, and scientifically accurate article on the "Non-Biological Applications and Material Science Contributions of this compound" structured around the requested outline at this time due to the absence of relevant research findings.

Non Biological Applications and Material Science Contributions of 6 Fluoro 1h Indazole 7 Carboxylic Acid

6-fluoro-1H-indazole-7-carboxylic acid in Analytical Chemistry and Chemical Probes

Development of Fluorescent Probes and Sensors Based on Indazole Core

The indazole ring system, a bicyclic heteroaromatic structure, serves as a versatile platform for the design of fluorescent molecules. The inherent conjugation and aromaticity of the indazole core provide a foundation for fluorescence, which can be finely tuned by the introduction of various functional groups. The development of fluorescent probes and sensors based on the indazole scaffold is an active area of research, with applications ranging from environmental monitoring to chemical sensing.

The synthesis of new fluorescent compounds often involves the modification of a core structure to enhance its optical properties. For instance, palladium-catalyzed benzannulation of pyrazoles with alkynes has been employed to create a library of electronically diverse π-conjugated indazoles. acs.org These modifications can significantly alter the photochemical properties of the resulting molecules, leading to the development of novel fluorophores. acs.org The solutions of some tetraarylindazoles, for example, exhibit noticeable fluorescence under UV irradiation. acs.org

Furthermore, the introduction of specific substituents can impart sensing capabilities to the indazole core, allowing for the detection of various analytes. Research has shown that indazole derivatives can be designed as "turn-on" fluorescent sensors for metal ions. For example, an indazole-fused rhodamine dye has been developed as a highly selective and sensitive fluorescent probe for mercury ions (Hg²⁺) in aqueous solutions. researchgate.net Similarly, indole (B1671886) and indazole derivatives have been engineered to act as smart fluorescence sensors for the detection of copper ions (Cu²⁺). rsc.org The design of such probes often relies on mechanisms like intramolecular charge transfer (ICT) or photoinduced electron transfer (PET), which are modulated by the binding of the target analyte.

The general design strategy for these fluorescent probes involves three key components: a fluorophore (in this case, the indazole core), a recognition unit that selectively interacts with the analyte, and often a targeting group to direct the probe to a specific environment. acs.org The fluorescence response can be a "turn-on" mechanism, where fluorescence intensity increases upon analyte binding, or a ratiometric response, where the emission wavelength shifts. mdpi.com

While direct research on this compound as a fluorescent probe is not extensively documented in publicly available literature, its structure suggests potential in this area. The fluorine atom, being highly electronegative, can influence the electronic properties of the indazole ring, potentially enhancing its quantum yield or shifting its emission spectrum. The carboxylic acid group provides a convenient handle for further chemical modification, allowing for the attachment of recognition units or for conjugation to other molecules.

Table 1: Examples of Indazole-Based Fluorescent Probes and their Properties

| Indazole Derivative Type | Target Analyte | Fluorescence Response | Detection Limit | Reference |

| Indazole-fused Rhodamine | Hg²⁺ | "Off-on" signal change | 0.33 nM | researchgate.net |

| Salicylaldehyde-modified Indole/Indazole | Cu²⁺ | Not specified | 17.30 nM | rsc.org |

| Tetraarylindazoles | - (Fluorophore) | Notable fluorescence under UV | Not applicable | acs.org |

This table presents data for indazole derivatives in general, illustrating the potential of the indazole scaffold in fluorescent probe development.

Radiosynthesis of Labeled this compound for Research Tracer Studies

Radiolabeled compounds, or radiotracers, are indispensable tools in biomedical research and clinical diagnostics, particularly for non-invasive imaging techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). mdpi.comnih.gov These techniques rely on the administration of a molecule labeled with a positron-emitting or gamma-emitting radionuclide, which allows for the visualization and quantification of biological processes in vivo.

The indazole scaffold has emerged as a promising core structure for the development of novel PET tracers. A significant area of research has been in the design of selective inhibitors for enzymes like cyclooxygenase-2 (COX-2), which is implicated in inflammation and cancer. In one study, a series of (aza)indazole derivatives were synthesized and evaluated for their affinity and selectivity for COX-2. nih.gov The most potent derivative was subsequently radiolabeled with fluorine-18 (B77423) ([¹⁸F]), a widely used positron emitter, to create a PET tracer for imaging neuroinflammation in rats. nih.gov

The process of radiosynthesis involves the incorporation of a radionuclide into a precursor molecule. For fluorine-18, this often involves a nucleophilic substitution reaction on a suitable precursor. The development of efficient radiolabeling methods is crucial, as the short half-life of many PET isotopes (e.g., 109.8 minutes for ¹⁸F) necessitates rapid and high-yield synthetic procedures. mdpi.com

Given that this compound already contains a fluorine atom, it could potentially be synthesized with a radioactive isotope of fluorine, such as ¹⁸F. The synthesis would likely involve introducing the ¹⁸F isotope in the final step to maximize the radiochemical yield. The carboxylic acid group on the molecule offers a site for conjugation to other targeting moieties, which could direct the tracer to specific biological targets.

The selection of the radionuclide is critical and depends on the intended application and the pharmacokinetic properties of the tracer molecule. nih.gov Besides ¹⁸F, other isotopes like copper-64 (⁶⁴Cu) and iodine-123 (¹²³I) are also used for PET and SPECT imaging, respectively. rsc.orgnih.gov The development of a radiolabeled version of this compound would require dedicated radiochemistry studies to establish an efficient labeling protocol and subsequent preclinical evaluation to assess its potential as a research tracer.

Table 2: Common Radionuclides for PET and SPECT Imaging

| Radionuclide | Imaging Modality | Half-life | Key Characteristics | Reference |